Potassium hydrogen-5-aminobenzene-1,3-disulphonate
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Overview
Description
Potassium hydrogen-5-aminobenzene-1,3-disulphonate is an organic compound with a complex structure that includes a benzene ring substituted with amino and sulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium hydrogen-5-aminobenzene-1,3-disulphonate typically involves the sulfonation of 5-aminobenzene-1,3-disulphonic acid followed by neutralization with potassium hydroxide. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using specialized equipment to ensure consistent quality and yield. The process may also include purification steps to remove impurities and achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Potassium hydrogen-5-aminobenzene-1,3-disulphonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfonate groups to other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted benzene derivatives .
Scientific Research Applications
Potassium hydrogen-5-aminobenzene-1,3-disulphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of potassium hydrogen-5-aminobenzene-1,3-disulphonate involves its interaction with specific molecular targets and pathways. The amino and sulfonate groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,3-disulphonic acid: Similar in structure but lacks the amino group.
5-Aminoisophthalic acid: Contains an amino group but differs in the position of the sulfonate groups.
Potassium benzene-1,3-disulphonate: Similar but without the amino substitution.
Uniqueness
Potassium hydrogen-5-aminobenzene-1,3-disulphonate is unique due to the presence of both amino and sulfonate groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
27327-27-1 |
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Molecular Formula |
C6H7KNO6S2+ |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
potassium;5-aminobenzene-1,3-disulfonic acid |
InChI |
InChI=1S/C6H7NO6S2.K/c7-4-1-5(14(8,9)10)3-6(2-4)15(11,12)13;/h1-3H,7H2,(H,8,9,10)(H,11,12,13);/q;+1 |
InChI Key |
IJLLWMZNTBMNMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)O)S(=O)(=O)O)N.[K+] |
Origin of Product |
United States |
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